molecular formula C16H17NO3 B2572743 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid CAS No. 477868-27-2

1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2572743
CAS No.: 477868-27-2
M. Wt: 271.316
InChI Key: IRCOZPOADMDNRD-UHFFFAOYSA-N
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Description

    Oxidation Reaction: The final step involves the oxidation of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 4-isopropylphenyl derivative, which is then subjected to a series of reactions to introduce the pyridine and carboxylic acid functionalities.

  • Starting Material Preparation:

      4-Isopropylphenyl Derivative: This can be synthesized via Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Formation of Pyridine Ring:

      Cyclization Reaction: The intermediate is then subjected to cyclization reactions involving reagents such as acetic anhydride and ammonium acetate to form the pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, amine derivatives.

Scientific Research Applications

1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to active sites on enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

    1-(4-Isopropylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid: Similar structure but lacks the methyl group at the 6-position.

    1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid: Similar structure but with a different position for the carboxylic acid group.

Uniqueness: 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for developing targeted therapies and advanced materials.

Properties

IUPAC Name

6-methyl-4-oxo-1-(4-propan-2-ylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14(16(19)20)15(18)8-11(17)3/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCOZPOADMDNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C2=CC=C(C=C2)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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